Cas no 2228522-71-0 (3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid)

3,3-Difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique trifluoromethyl and difluoro substitution pattern. This compound exhibits strong electron-withdrawing properties due to the presence of multiple fluorine atoms, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features enhance metabolic stability and lipophilicity, which are critical for optimizing bioactive molecules. The compound’s reactivity allows for further functionalization, particularly in coupling reactions or as a building block for heterocyclic systems. Its high purity and well-defined stereochemistry ensure consistent performance in research and industrial applications, particularly in the development of fluorinated active ingredients.
3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid structure
2228522-71-0 structure
Product name:3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid
CAS No:2228522-71-0
MF:C10H6F6O2
MW:272.143864154816
CID:5923028
PubChem ID:165965375

3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid
    • 2228522-71-0
    • 3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
    • EN300-1942975
    • Inchi: 1S/C10H6F6O2/c11-7-3-5(9(12,13)4-8(17)18)1-2-6(7)10(14,15)16/h1-3H,4H2,(H,17,18)
    • InChI Key: YDJRKKNLWKPWQJ-UHFFFAOYSA-N
    • SMILES: FC(CC(=O)O)(C1C=CC(C(F)(F)F)=C(C=1)F)F

Computed Properties

  • Exact Mass: 272.02719840g/mol
  • Monoisotopic Mass: 272.02719840g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1942975-0.25g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
0.25g
$1393.0 2023-09-17
Enamine
EN300-1942975-10.0g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
10g
$6512.0 2023-05-23
Enamine
EN300-1942975-5g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
5g
$4391.0 2023-09-17
Enamine
EN300-1942975-10g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
10g
$6512.0 2023-09-17
Enamine
EN300-1942975-2.5g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
2.5g
$2969.0 2023-09-17
Enamine
EN300-1942975-0.05g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
0.05g
$1272.0 2023-09-17
Enamine
EN300-1942975-1g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
1g
$1515.0 2023-09-17
Enamine
EN300-1942975-0.5g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
0.5g
$1453.0 2023-09-17
Enamine
EN300-1942975-1.0g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
1g
$1515.0 2023-05-23
Enamine
EN300-1942975-0.1g
3,3-difluoro-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
2228522-71-0
0.1g
$1332.0 2023-09-17

Additional information on 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid

Introduction to 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid (CAS No. 2228522-71-0)

3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid, identified by the CAS number 2228522-71-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which are strategically incorporated into its structure to enhance its pharmacological properties. The unique arrangement of fluorine atoms in this molecule contributes to its distinct chemical reactivity and biological activity, making it a valuable candidate for further exploration in drug development.

The structure of 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid features a phenyl ring substituted with a trifluoromethyl group at the para position and two fluorine atoms at the meta positions. This specific configuration imparts a high degree of lipophilicity and metabolic stability, which are critical factors in the design of novel therapeutic agents. The presence of fluorine atoms also influences the electronic properties of the molecule, affecting its interactions with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in the development of fluorinated compounds for their potential applications in medicine. Fluorine atoms can modify the pharmacokinetic and pharmacodynamic profiles of drugs, leading to improved efficacy and reduced side effects. For instance, fluorinated analogs have been shown to enhance binding affinity and metabolic stability, making them particularly useful in the design of protease inhibitors and kinase inhibitors. The compound 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid is no exception and has been studied for its potential role in modulating various biological pathways.

One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory diseases. Inflammatory processes are mediated by a complex interplay of enzymes and signaling molecules, many of which are targeted by small-molecule inhibitors. The structural features of 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid make it an attractive candidate for inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preclinical studies have suggested that this compound may exhibit anti-inflammatory activity by modulating these enzymatic pathways.

Furthermore, the compound has shown promise in the area of anticancer research. Cancer cells often exhibit altered metabolic pathways that can be exploited for therapeutic intervention. The trifluoromethyl group in 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid has been shown to enhance the bioavailability and stability of anticancer agents, making it a valuable structural motif in drug design. Early studies indicate that this compound may interfere with critical signaling pathways involved in cancer cell proliferation and survival.

The synthesis of 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid presents unique challenges due to the presence of multiple fluorine atoms. Traditional synthetic routes often require specialized equipment and reagents to ensure high yields and purity. However, advances in fluorination chemistry have made it possible to synthesize such compounds more efficiently and cost-effectively. These advancements have opened up new possibilities for exploring the pharmacological potential of fluorinated molecules like 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid.

In conclusion, 3,3-difluoro-3-3-fluoro-4-(trifluoromethyl)phenylpropanoic acid (CAS No. 2228522-71-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting inflammatory diseases and cancer. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play a crucial role in the next generation of drug development strategies.

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